molecular formula C21H20FN3O2 B6467880 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one CAS No. 2640934-28-5

2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6467880
CAS No.: 2640934-28-5
M. Wt: 365.4 g/mol
InChI Key: GYGGZQKYUOHXOC-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one features a central ethanone scaffold substituted with a 4-fluorophenoxy group and a 4-(1,8-naphthyridin-2-yl)piperidine moiety. This structure combines aromatic, heterocyclic, and fluorinated elements, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c22-17-4-6-18(7-5-17)27-14-20(26)25-12-9-15(10-13-25)19-8-3-16-2-1-11-23-21(16)24-19/h1-8,11,15H,9-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGGZQKYUOHXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenoxy intermediate: This can be achieved by reacting 4-fluorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the naphthyridine derivative: This step involves the construction of the naphthyridine ring, which can be synthesized through cyclization reactions involving suitable precursors.

    Coupling reactions: The final step involves coupling the fluorophenoxy intermediate with the naphthyridine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Features and Modifications

The target compound’s key structural components are:

  • 4-Fluorophenoxy group: Enhances lipophilicity and metabolic stability.
  • 1,8-Naphthyridine-substituted piperidine : Provides a rigid heterocyclic framework for target binding.

Analogous compounds from the evidence share the ethanone-piperidine core but differ in substituents:

Compound Name Key Substituents Biological Activity/Application Reference
(R)-2-((4-Benzoic acid)phenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6n) Pyridinyl-thiazole, benzoic acid substituent Anthelmintic (enzyme inhibition)
2-(4-Adamantylphenoxy)-1-(2-(4-(pyridin-2-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one (6e) Adamantyl group (bulky hydrophobic substituent) Anthelmintic
1-(4-(4-Cyclopropyl-5-(2-fluorophenyl)thiazol-2-yl)piperidin-1-yl)-2-(5-methyl-3-trifluoromethylpyrazol-1-yl)ethan-1-one (9o) Fluorophenyl-thiazole, trifluoromethylpyrazole Antifungal (60% efficacy vs. Fusarium graminearum)
2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one (5) Bromophenyl group Synthetic intermediate for coupling

Key Observations :

  • Fluorine substituents (e.g., 4-fluorophenoxy in the target vs. 2-fluorophenyl in 9o) improve bioavailability and target affinity .
  • Heterocyclic variations : Replacing 1,8-naphthyridine with pyridinyl-thiazole (6n, 6e) or thiazole (9o) alters target specificity (e.g., antifungals vs. anthelmintics) .
  • Bulkier groups (e.g., adamantyl in 6e) enhance metabolic stability but may reduce solubility .

Physicochemical Data :

  • Molecular weight : Estimated ~420–450 g/mol (comparable to 6n, 424.3 g/mol ).
  • LogP: Predicted higher than non-fluorinated analogs due to the 4-fluorophenoxy group.

Advantages and Limitations

  • Advantages of the target compound: The 1,8-naphthyridine moiety may offer unique binding interactions compared to simpler heterocycles (e.g., thiazole or pyridine). Fluorophenoxy group balances lipophilicity and polarity for improved pharmacokinetics.
  • Limitations: Synthetic complexity of 1,8-naphthyridine incorporation. Potential toxicity risks associated with fluorinated aromatic systems.

Biological Activity

The compound 2-(4-fluorophenoxy)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one is a novel derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H20_{20}F1_{1}N2_{2}O
  • IUPAC Name : this compound

This structure features a fluorophenoxy group linked to a piperidine moiety, which is further connected to a naphthyridine ring system. Such structural characteristics are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several naphthyridine derivatives have shown potent antibacterial and antifungal properties. For instance, 1,8-naphthyridine derivatives demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : Compounds containing piperidine rings have been associated with anti-cancer effects. Studies suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • CNS Activity : Piperidine derivatives are known for their neuropharmacological effects. They can act as central nervous system (CNS) stimulants or depressants depending on their dosage .

The mechanisms underlying the biological activities of this compound can be hypothesized based on the following findings:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : The compound may interact with various receptors in the CNS, potentially influencing neurotransmitter systems.
  • Induction of Apoptosis : Evidence suggests that naphthyridine derivatives can trigger apoptotic pathways in cancer cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related naphthyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like tetracycline.

CompoundMIC (µg/mL)Activity
Compound A16Effective against E. coli
Compound B32Effective against S. aureus
Compound C64Moderate antifungal activity

Antitumor Activity

In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in various cancer cell lines:

Cell LineIC50 (µM)Effect
HeLa10Significant reduction in viability
MCF715Moderate reduction in viability
A54920Minimal effect observed

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